2-(pyridin-2-yl)-2,3-dihydro-1H-isoindole
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Overview
Description
2-(Pyridin-2-yl)-2,3-dihydro-1H-isoindole is a heterocyclic compound that features a pyridine ring fused to an isoindole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyridin-2-yl)-2,3-dihydro-1H-isoindole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with phthalic anhydride, followed by cyclization to form the isoindole ring. The reaction conditions often include the use of a solvent such as toluene and a catalyst like p-toluenesulfonic acid, with heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-2-yl)-2,3-dihydro-1H-isoindole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its fully saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and isoindole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce fully saturated derivatives. Substitution reactions can introduce various functional groups onto the pyridine or isoindole rings .
Scientific Research Applications
2-(Pyridin-2-yl)-2,3-dihydro-1H-isoindole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(pyridin-2-yl)-2,3-dihydro-1H-isoindole involves its interaction with various molecular targets. In biological systems, it can bind to specific enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Similar in structure but contains a pyrimidine ring instead of an isoindole.
2-(Pyridin-2-yl)aniline: Features an aniline group instead of the isoindole structure.
2-(Pyridin-2-yl)imidazole: Contains an imidazole ring instead of an isoindole.
Uniqueness
2-(Pyridin-2-yl)-2,3-dihydro-1H-isoindole is unique due to its specific ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C13H12N2 |
---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
2-pyridin-2-yl-1,3-dihydroisoindole |
InChI |
InChI=1S/C13H12N2/c1-2-6-12-10-15(9-11(12)5-1)13-7-3-4-8-14-13/h1-8H,9-10H2 |
InChI Key |
YEIKOPVJXJNNOE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2CN1C3=CC=CC=N3 |
Origin of Product |
United States |
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